molecular formula C19H18BrFN2O2S B2677693 10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019160-94-1

10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2677693
CAS No.: 1019160-94-1
M. Wt: 437.33
InChI Key: AVSOXJMJTLGZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound (CAS: 1019160-94-1) features a complex heterocyclic scaffold with a 4-bromo-2-fluorophenyl substituent, an ethoxy group at position 6, and a methyl group at position 7. Its molecular formula is C₁₉H₁₈BrFN₂O₂S, with a molecular weight of 437.33 g/mol and a SMILES string CCOc1cccc2c1OC1(C)CC2NC(=S)N1c1ccc(cc1F)Br . The ethoxy group improves aqueous solubility compared to alkyl chains, while the thione (C=S) moiety may participate in hydrogen bonding or metal coordination. This compound is marketed by Arctom Scientific as a research chemical, highlighting its utility in pharmaceutical and materials science applications .

Properties

IUPAC Name

10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrFN2O2S/c1-3-24-16-6-4-5-12-14-10-19(2,25-17(12)16)23(18(26)22-14)15-8-7-11(20)9-13(15)21/h4-9,14H,3,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSOXJMJTLGZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=C(C=C(C=C4)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Overview

10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound notable for its unique molecular structure and potential applications across various scientific domains. The compound is characterized by multiple functional groups and has been investigated for its properties in chemistry, medicine, and industry.

Chemistry

This compound serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Medicine

There is growing interest in the therapeutic properties of this compound, particularly its potential antiviral and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in critical cellular processes:

  • Antiviral Activity : Investigations into its efficacy against various viral infections are ongoing.
  • Anticancer Properties : Research indicates potential mechanisms through which the compound may inhibit tumor growth or induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is explored for its role in the development of new materials and chemical processes . Its unique properties may allow for innovations in fields such as:

  • Polymer Chemistry : Utilized in creating novel polymers with specific functionalities.
  • Catalysis : Investigated for use in catalytic processes due to its reactive functional groups.

Case Study 1: Antiviral Research

A study investigating the antiviral properties of this compound demonstrated significant activity against a range of viruses in vitro. The findings indicated that the compound inhibited viral replication by targeting viral enzymes essential for the viral life cycle.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of this compound on several cancer cell lines. The results showed that treatment led to reduced cell viability and induced apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
MedicinePotential antiviral and anticancer agentInhibits viral replication; induces apoptosis
IndustryDevelopment of new materialsInnovations in polymer chemistry and catalysis

Mechanism of Action

The mechanism by which 10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with two analogs from recent literature:

Compound Name Key Substituents Heteroatoms Molecular Weight (g/mol) Notable Features
10-(4-Bromo-2-Fluorophenyl)-6-Ethoxy-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Triene-11-Thione 4-Bromo-2-fluorophenyl, 6-ethoxy, 9-methyl O, N, S 437.33 Electron-withdrawing halogens; ethoxy enhances solubility
4-Chloro-10-(4-Isopropylphenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Triene-11-Thione 4-Chloro, 4-isopropylphenyl, 9-methyl O, N, S ~421.90 (calc.) Bulky isopropyl group increases hydrophobicity; chloro substituent less polar
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-one-6 4-Methoxyphenyl, dithia S, N, O Not reported Dithia system enhances lipophilicity; methoxy improves metabolic stability

Key Differences and Implications

Substituent Effects: Halogen Differences: The target compound’s bromo and fluoro groups offer stronger electron-withdrawing effects compared to the chloro substituent in the analog from . This may enhance binding affinity in biological targets (e.g., enzymes or receptors) via halogen bonding . In contrast, the ethoxy group in the target compound balances hydrophilicity and lipophilicity .

Heteroatom Variations :

  • The dithia (two sulfur atoms) system in ’s compounds increases lipophilicity and may alter redox stability compared to the single thione group in the target compound. Sulfur-rich systems are often associated with enhanced metal-binding capacity, relevant in catalysis or antimicrobial applications .

Functional Group Contributions :

  • Thione (C=S) vs. Ketone (C=O) : The thione group in the target and ’s compound provides stronger hydrogen-bond acceptor capability compared to the ketone in ’s analogs. This could influence crystallinity and intermolecular interactions in solid-state applications .
  • Methoxy vs. Hydroxy : ’s hydroxy-substituted analog likely exhibits higher polarity and metabolic lability compared to the methoxy variant, which is more resistant to phase I metabolism .

Biological Activity

The compound 10-(4-bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a member of the diazatricyclo compounds that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrFN3O2SC_{18}H_{19}BrFN_3O_2S with a molar mass of approximately 426.33 g/mol. The structure features a complex arrangement that includes a thione functional group and multiple aromatic rings, which are often associated with diverse biological activities.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by activating caspases and modulating pathways related to cell survival and proliferation.
  • Case Study : A study demonstrated that derivatives of diazatricyclo compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Study Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Evidence : Experimental models indicated a reduction in edema in carrageenan-induced paw edema tests, suggesting its utility in treating inflammatory conditions.

Data Tables

Biological Activity Effect Observed Reference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryReduces edema in animal models

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : It may act as an enzyme inhibitor affecting metabolic pathways critical for cell growth.
  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells leading to cellular damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Prioritize solvent selection (polar aprotic solvents like DMF or THF) to enhance solubility of intermediates and control reaction kinetics .
  • Step 2 : Optimize temperature gradients (e.g., 60–80°C for cyclization steps) to balance reaction rate and side-product formation .
  • Step 3 : Monitor purity via HPLC and confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. For sulfur-containing moieties (e.g., the 11-thione group), 19F^{19}F-NMR may resolve fluorophenyl substituent ambiguities .
  • Step 4 : Use mass spectrometry (HRMS or ESI-MS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}Br/^{81}Br signature) .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

  • Methodology :

  • Case Study : If 1H^1H-NMR shows unexpected splitting patterns, compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to identify conformational isomers or solvent effects .
  • Validation : Cross-reference X-ray crystallography data (if available) to validate bond angles and torsional strain in the tricyclic core .

Q. What reaction mechanisms are plausible for functionalizing the 11-thione group?

  • Methodology :

  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to distinguish between nucleophilic substitution (SN_NAr) and radical pathways.
  • Computational Support : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-determining steps for thione reactivity .

Advanced Research Questions

Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Step 1 : Perform virtual screening (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases or GPCRs). Focus on substituent effects at the 4-bromo-2-fluorophenyl ring .
  • Step 2 : Apply QSAR models to correlate electronic parameters (Hammett σ values) with biological activity. For example, electron-withdrawing groups (e.g., -Br, -F) may enhance electrophilic reactivity .
  • Step 3 : Validate predictions via parallel synthesis (e.g., 96-well plate format) and high-throughput bioassays .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodology :

  • Crystallization Screen : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation.
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize the tricyclic core’s strained geometry .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms (Br, S) .

Q. How can AI-driven platforms optimize multi-step reaction sequences involving this compound?

  • Methodology :

  • Workflow : Integrate reaction databases (Reaxys, SciFinder) with machine learning (e.g., neural networks) to predict optimal catalysts, solvent systems, and stepwise yields.
  • Case Study : For Suzuki-Miyaura coupling at the bromophenyl site, train models on Pd-catalyst performance (e.g., Buchwald vs. XPhos ligands) .
  • Validation : Use robotic flow reactors to automate parameter adjustments (e.g., residence time, temperature) and validate AI predictions .

Q. What analytical approaches reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodology :

  • Step 1 : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate electronic transitions. Compare with experimental λmax_{\text{max}} values (e.g., 250–300 nm for conjugated trienes) .
  • Step 2 : Adjust for solvent polarity effects using COSMO-RS models. For example, ethanol vs. acetonitrile shifts due to dielectric constant differences .

Data Management and Safety

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodology :

  • Documentation : Use electronic lab notebooks (ELNs) to track batch-specific variables (e.g., solvent lot numbers, humidity).
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and reaction conditions .

Q. What safety protocols are critical when handling intermediates with reactive thione groups?

  • Methodology :

  • Risk Assessment : Pre-screen intermediates for sulfide gas release (e.g., H2 _2S) using gas detection tubes.
  • Containment : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., lithiation of the thione group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.